2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid
Description
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetic acid is a triazole-based compound featuring a phenyl-substituted 1,2,3-triazole ring linked to an acetic acid group. Its molecular formula is C₁₀H₈N₃O₂, with a molecular weight of 217.23 g/mol (monoisotopic mass: 217.085) . The compound is widely utilized as a key intermediate in organic synthesis, particularly in peptide coupling reactions via activation with HATU/EDC , and in the development of FXa inhibitors , corrosion inhibitors , and aromatase inhibitors . Its commercial availability (≥97% purity, CAS: 51720-20-8) underscores its relevance in pharmaceutical and materials research .
The triazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the acetic acid moiety enables functionalization through coupling or derivatization. This dual reactivity makes it a versatile scaffold for drug discovery and materials science.
Properties
IUPAC Name |
2-(4-phenyltriazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(11-12-13)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSKSFFMPPQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of Acetic Acid Moiety: The triazole derivative is further reacted with bromoacetic acid to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid, exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that showed promising activity against bacteria and fungi. The incorporation of the triazole ring enhances the interaction with biological targets, making these compounds effective against resistant strains of pathogens .
Anticancer Potential
Recent investigations have focused on the anticancer properties of triazole derivatives. For instance, compounds containing the triazole structure have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant inhibition rates against leukemia and central nervous system cancer cell lines . The mechanisms behind this activity often involve the disruption of cellular processes critical for cancer cell survival.
Case Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized several triazole derivatives from this compound and evaluated their antimicrobial activity using an agar-well diffusion method. The results indicated that some derivatives had a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. The results revealed that specific compounds achieved over 70% inhibition in cell proliferation assays. These findings suggest that modifications to the triazole structure can lead to enhanced anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The acetic acid moiety can also participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Key Insights :
- Ester derivatives (e.g., methyl/ethyl) exhibit reduced reactivity in peptide coupling compared to the parent acetic acid but serve as stable intermediates for further functionalization .
- Amide/hydrazide derivatives enhance hydrogen-bonding capacity, improving corrosion inhibition and crystallinity .
Triazole Derivatives with Alternative Substituents
Key Insights :
- Boronic acid derivatives enable applications in cross-coupling reactions, expanding utility in materials science .
- 1,2,4-Triazole isomers exhibit altered electronic properties, reducing π-stacking efficiency compared to 1,2,3-triazoles .
- Hybrid triazole systems (e.g., 1,2,3-/1,2,4-triazole) enhance biological activity by combining multiple pharmacophores .
Biological Activity
2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N3O2, with a molecular weight of approximately 189.20 g/mol. The structure features a triazole ring that contributes to its biological activities.
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:
In vivo studies demonstrated that these compounds could significantly reduce inflammation in models such as carrageenan-induced paw edema, exhibiting lower ulcerogenic potential compared to traditional NSAIDs like indomethacin and naproxen .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been documented. For instance:
| Pathogen | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Candida albicans | 14 |
These findings suggest that this compound and its derivatives may serve as effective agents against various bacterial and fungal infections.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example:
The mechanisms often involve the modulation of apoptotic pathways and inhibition of cell cycle progression.
Case Studies
A notable study investigated the effects of various triazole derivatives on human cancer cell lines. Among these, the derivative corresponding to this compound exhibited significant cytotoxicity against multiple cancer types while maintaining low toxicity in normal cells .
Q & A
Q. What are the established synthetic routes for 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid?
The compound is synthesized via Huisgen 1,3-dipolar cycloaddition between phenylacetylene and azidoacetic acid derivatives. A typical protocol involves hydrolyzing an ethyl ester precursor (e.g., ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate) with sodium hydroxide (3.33 g, 20.81 mmol) under reflux conditions to yield the carboxylic acid derivative . Alternative routes include copper-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized stoichiometry (1:1.2 azide/alkyne ratio) .
Q. Which spectroscopic techniques are critical for structural validation?
Use ¹H/¹³C NMR to confirm the triazole ring (δ 7.8–8.2 ppm for H-triazole) and acetic acid moiety (δ 4.3–4.5 ppm for CH₂). IR spectroscopy identifies carbonyl stretching (1700–1720 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (Rigaku SCXmini, MoKα radiation) with SHELXL refinement (R1 < 0.05) provides absolute configuration .
Q. How are hydrogen-bonding networks analyzed in its crystal structure?
The compound forms layered structures via O–H···N (1.82–2.02 Å) and O–H···O (2.68 Å) interactions. Use Mercury software to visualize packing diagrams and PLATON to quantify hydrogen-bond geometry (e.g., angles: 165–178°) .
Q. What purification methods ensure high yield and purity?
Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted azides/alkynes. Recrystallization from ethanol/water (95:5 v/v) yields X-ray-quality crystals. Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
Advanced Research Questions
Q. How can computational methods predict bioactivity against cancer targets like c-Met kinase?
Perform molecular docking (AutoDock Vina) using the c-Met crystal structure (PDB 3LQ8). Analyze binding energy (<−8.5 kcal/mol) and interactions (e.g., triazole N2 with Met1160). Validate with 100-ns MD simulations (GROMACS) to assess complex stability .
Q. What strategies resolve discrepancies in antimicrobial activity between in vitro and in vivo models?
Conduct ADMET predictions (SwissADME) to evaluate bioavailability. Use murine infection models with dose optimization (10–50 mg/kg). Validate plasma stability via LC-MS and compare with in vitro MIC values (e.g., S. aureus: 8–16 µg/mL) .
Q. How do substituent effects on the phenyl ring influence electronic properties?
Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential (ESP) surfaces. Compare Fukui indices at triazole N1/N2 positions to predict nucleophilic/electrophilic reactivity .
Q. What crystallographic refinements address anisotropic displacement errors in low-quality datasets?
Apply TWIN/BASF scaling in SHELXL for twinned crystals. Use ISOR restraints for problematic atoms and ADPs from Hirshfeld rigid-bond validation. Compare R₁ values before/after outlier rejection .
Q. How can racemization be minimized during peptide conjugation?
Use Fmoc-SPPS at 0°C with HATU/DIPEA activation. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) and CD spectroscopy (190–260 nm). Marfey’s analysis quantifies D/L ratios .
Q. What experimental controls validate triazole-mediated enzyme inhibition mechanisms?
Include negative controls (e.g., acetic acid derivatives without triazole). Use ITC to measure binding thermodynamics (ΔH, Kd) and Western blotting to assess downstream signaling (e.g., ERK phosphorylation in cancer cells) .
Methodological Notes
- Crystallography : For twinned data, refine using SHELXL’s HKLF5 format and validate with ROTAX .
- Bioassays : Include cytotoxicity controls (e.g., HEK293 cells) and test synergism with β-lactam antibiotics .
- Synthetic Optimization : Screen solvents (DMF vs. THF) and catalysts (CuI vs. CuSO₄/ascorbate) via DoE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
